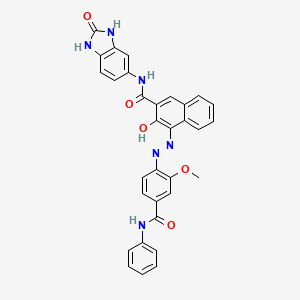
3-Hydroxy-4-(2-methoxy-4-phenylcarbamoyl-phenylazo)-naphthalene-2-carbxylic acid (2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Hydroxy-4-(2-methoxy-4-phenylcarbamoyl-phenylazo)-naphthalene-2-carbxylic acid (2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-amide” is a complex organic compound that likely belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). These compounds are often used in dyes, pigments, and various industrial applications due to their vivid colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the azo group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.
Introduction of functional groups: Various functional groups such as hydroxyl, methoxy, and carbamoyl groups can be introduced through specific reactions like nitration, reduction, and acylation.
Cyclization: The formation of the benzimidazole ring might involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of catalysts: Catalysts can speed up the reaction and improve yield.
Controlled temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure the desired reactions occur efficiently.
Purification steps: Techniques such as recrystallization, chromatography, and distillation might be used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the hydroxyl group.
Reduction: Reduction reactions could target the azo group, converting it to amines.
Substitution: Various substitution reactions could occur at the aromatic rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce aromatic amines.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a diagnostic agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example:
In biological systems: The compound might interact with specific enzymes or receptors, influencing biochemical pathways.
In industrial applications: The stability and reactivity of the azo group could be crucial for its function as a dye or pigment.
Comparación Con Compuestos Similares
Similar Compounds
Azo dyes: Compounds with similar azo groups used in various dyeing applications.
Benzimidazole derivatives: Compounds with the benzimidazole ring, often used in pharmaceuticals.
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups and structural features, which could confer unique properties such as specific reactivity, stability, or biological activity.
Propiedades
Fórmula molecular |
C32H24N6O5 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
3-hydroxy-4-[[2-methoxy-4-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C32H24N6O5/c1-43-27-16-19(30(40)33-20-8-3-2-4-9-20)11-13-25(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-14-24-26(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42) |
Clave InChI |
XOEZRSNQUHDPCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















